
1-Phenyl-3-(2-propylpentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(2-propylpentyl)urea is an organic compound belonging to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(2-propylpentyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of aniline with an appropriate isocyanate under controlled conditions. The reaction typically proceeds in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods: Industrial production of this compound often involves the use of phosgene or its safer alternatives like triphosgene. The reaction of aniline with triphosgene in the presence of a base such as triethylamine yields the desired urea derivative. This method is preferred for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-(2-propylpentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products formed from these reactions include substituted urea derivatives, amines, and various oxidized forms of the original compound.
Applications De Recherche Scientifique
1-Phenyl-3-(2-propylpentyl)urea has found applications in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(2-propylpentyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with protein kinases or other signaling molecules, modulating cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Phenylurea: A simpler urea derivative with similar chemical properties.
Diphenylurea: Another urea derivative with two phenyl groups, known for its use in various chemical reactions.
N-Substituted Ureas: A broad class of compounds with diverse applications in pharmaceuticals and agrochemicals.
Uniqueness: 1-Phenyl-3-(2-propylpentyl)urea stands out due to its specific structural features, which confer unique reactivity and potential applications. Its branched alkyl chain and phenyl group make it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
40755-39-3 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-phenyl-3-(2-propylpentyl)urea |
InChI |
InChI=1S/C15H24N2O/c1-3-8-13(9-4-2)12-16-15(18)17-14-10-6-5-7-11-14/h5-7,10-11,13H,3-4,8-9,12H2,1-2H3,(H2,16,17,18) |
Clé InChI |
MABXFDLYRFETMK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)CNC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


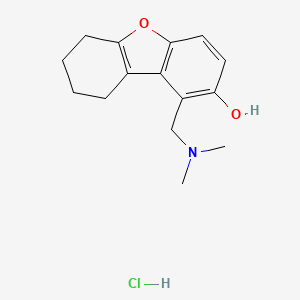
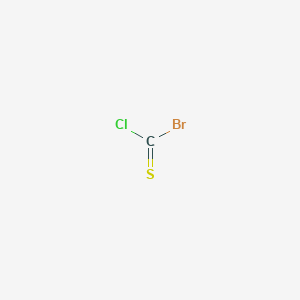

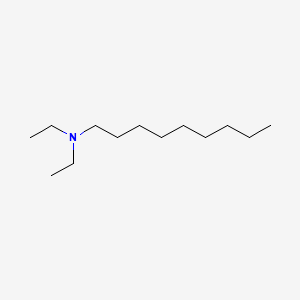
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)
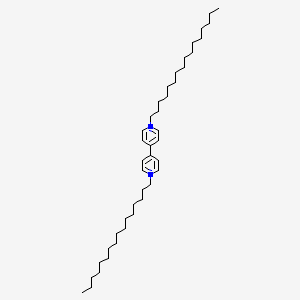
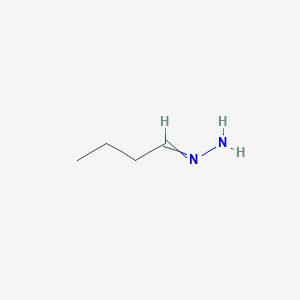

![2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid](/img/structure/B14664052.png)


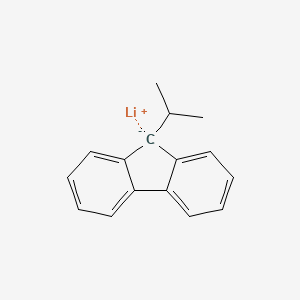
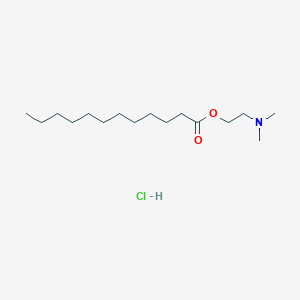
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
